molecular formula C12H22N2O2 B7842810 Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B7842810
M. Wt: 226.32 g/mol
InChI Key: TVFHOMIVTSQARB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the spiro linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes . The spiro linkage in its structure contributes to its stability and specificity in binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific arrangement of functional groups and the presence of an ethyl ester moiety. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-11(15)14-8-4-6-12(10-14)5-3-7-13-9-12/h13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFHOMIVTSQARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2(C1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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